Methyl 1,2,3-thiadiazole-4-carboxylate
Overview
Description
Methyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring, which consists of sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Methyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds .
Mode of Action
It is known that 1,2,3-thiadiazole derivatives can interfere with dna synthesis, inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It has been suggested that 1,2,3-thiadiazole derivatives may inhibit the activity of key enzymes in the biosynthesis pathway of branched chain amino acids .
Pharmacokinetics
The lipophilicity of 1,2,3-thiadiazole derivatives has been noted, which could influence their bioavailability .
Result of Action
It is suggested that 1,2,3-thiadiazole derivatives can inhibit the growth of certain bacteria and cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-thiadiazole derivatives have shown a wide array of biological activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer and plant activators
Cellular Effects
Some 1,3,4-substituted-thiadiazole derivatives have been shown to have cytotoxic effects on multiple human cancer cell lines
Molecular Mechanism
Some 1,3,4-substituted-thiadiazole derivatives have been shown to interact with key amino acid residues, suggesting a possible mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazonoyl halides with sulfur-containing reagents under basic conditions. This reaction can be facilitated by using solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as an antifungal, antiviral, and anticancer agent.
Industry: It is utilized in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
1,2,4-Thiadiazole: Another isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Known for its anticonvulsant and antimicrobial properties.
1,2,5-Thiadiazole: Less common but still of interest due to its unique reactivity.
Uniqueness: Methyl 1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl thiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSHAIKHFOJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327385 | |
Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-35-3 | |
Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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